molecular formula C13H13N3O5S2 B12551795 3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide CAS No. 185460-98-4

3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide

Cat. No.: B12551795
CAS No.: 185460-98-4
M. Wt: 355.4 g/mol
InChI Key: JLDQGGKPVKXVFV-UHFFFAOYSA-N
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Description

3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Benzenesulfonyl chloride+Amine3-[(Benzenesulfonyl)carbamoyl]aminobenzene-1-sulfonamide+HCl\text{Benzenesulfonyl chloride} + \text{Amine} \rightarrow \text{this compound} + \text{HCl} Benzenesulfonyl chloride+Amine→3-[(Benzenesulfonyl)carbamoyl]aminobenzene-1-sulfonamide+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

185460-98-4

Molecular Formula

C13H13N3O5S2

Molecular Weight

355.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(3-sulfamoylphenyl)urea

InChI

InChI=1S/C13H13N3O5S2/c14-22(18,19)12-8-4-5-10(9-12)15-13(17)16-23(20,21)11-6-2-1-3-7-11/h1-9H,(H2,14,18,19)(H2,15,16,17)

InChI Key

JLDQGGKPVKXVFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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